molecular formula C8H7IN2 B2691083 6-Iodo-8-methylimidazo[1,2-a]pyridine CAS No. 861208-21-1

6-Iodo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2691083
CAS No.: 861208-21-1
M. Wt: 258.062
InChI Key: SAAGESFCTCLYIU-UHFFFAOYSA-N
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Description

6-Iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and methyl groups in the structure of this compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by iodine, leading to the formation of the imidazo[1,2-a]pyridine core through a series of steps including tautomerization, cyclization, and oxidative aromatization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as metal-free catalysis and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-8-methylimidazo[1,2-a]pyridine, while oxidation with potassium permanganate can produce this compound-2-carboxylic acid .

Scientific Research Applications

6-Iodo-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .

Biological Activity

6-Iodo-8-methylimidazo[1,2-a]pyridine is a compound belonging to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development and its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Research indicates that imidazo[1,2-a]pyridine derivatives can modulate the activity of various receptors and enzymes, influencing numerous physiological processes. Notably, these compounds have been shown to affect:

  • Serotonin receptors : They exhibit significant activity on 5-HT receptors, which are implicated in gastrointestinal motility and neurological disorders .
  • Kinase inhibition : Certain derivatives have demonstrated inhibitory effects on PI3Kα, a critical enzyme in cancer signaling pathways .
  • Antimicrobial properties : The compound has been evaluated for its antibacterial and antifungal activities against various pathogens .

Biochemical Pathways

The influence of this compound on biochemical pathways is extensive. It has been associated with:

  • Cell proliferation : By inhibiting key kinases involved in cell cycle regulation.
  • Inflammation modulation : Through its interaction with inflammatory mediators.
  • Neurotransmission : Affecting neurotransmitter release and receptor activation in the central nervous system.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits submicromolar inhibitory activity against various cancer cell lines. For instance, derivatives of this compound have shown potent effects against breast and lung cancer cell lines, indicating its potential as an anticancer agent .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.5PI3Kα inhibition
A549 (Lung Cancer)0.3Apoptosis induction
HeLa (Cervical Cancer)0.4Cell cycle arrest

Case Studies

  • Gastroprokinetic Effects : A study highlighted the gastroprokinetic effects of derivatives similar to this compound, showing that they can enhance gastric motility significantly more than traditional drugs like cisapride. This suggests potential applications in treating gastrointestinal disorders .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Properties

IUPAC Name

6-iodo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAGESFCTCLYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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